
2,5-Dimercaptobenzene-1,4-diol
説明
2,5-Dimercaptobenzene-1,4-diol (DMBD) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBD is a chelating agent that has been shown to have a high affinity for heavy metals such as mercury, lead, and cadmium. The ability of DMBD to bind to these metals makes it a valuable tool in the study of heavy metal toxicity and detoxification.
作用機序
The mechanism of action of 2,5-Dimercaptobenzene-1,4-diol is based on its ability to chelate heavy metals. 2,5-Dimercaptobenzene-1,4-diol has two thiol groups that can bind to heavy metals, forming stable complexes that can be excreted from the body. The ability of 2,5-Dimercaptobenzene-1,4-diol to bind to heavy metals makes it a valuable tool in the study of heavy metal toxicity and detoxification.
Biochemical and Physiological Effects:
2,5-Dimercaptobenzene-1,4-diol has been shown to have a number of biochemical and physiological effects. In addition to its ability to chelate heavy metals, 2,5-Dimercaptobenzene-1,4-diol has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. 2,5-Dimercaptobenzene-1,4-diol has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of 2,5-Dimercaptobenzene-1,4-diol is its ability to chelate heavy metals, which makes it a valuable tool in the study of heavy metal toxicity and detoxification. However, 2,5-Dimercaptobenzene-1,4-diol is not without its limitations. One limitation of 2,5-Dimercaptobenzene-1,4-diol is its potential toxicity, which requires careful handling and proper safety precautions. Another limitation of 2,5-Dimercaptobenzene-1,4-diol is its limited solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for research on 2,5-Dimercaptobenzene-1,4-diol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for 2,5-Dimercaptobenzene-1,4-diol, such as in the treatment of oxidative stress-related diseases or in the development of new chelating agents. Additionally, further research is needed to better understand the potential toxicity of 2,5-Dimercaptobenzene-1,4-diol and to develop proper safety guidelines for its use in scientific research.
科学的研究の応用
2,5-Dimercaptobenzene-1,4-diol has been extensively studied for its potential applications in scientific research. One of the primary uses of 2,5-Dimercaptobenzene-1,4-diol is in the study of heavy metal toxicity and detoxification. 2,5-Dimercaptobenzene-1,4-diol has been shown to be effective in removing heavy metals from the body and has been used in the treatment of heavy metal poisoning.
特性
IUPAC Name |
2,5-bis(sulfanyl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,7-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJXFRJEPWAKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)O)S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimercapto-1,4-dihydroxybenzene | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

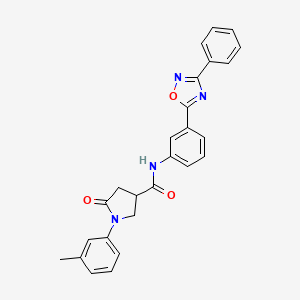
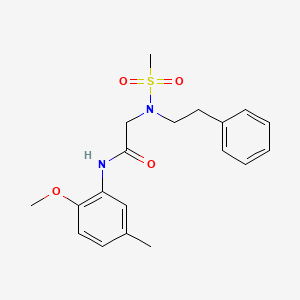


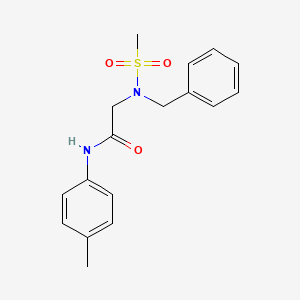

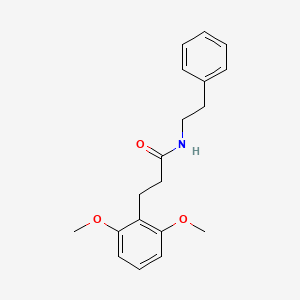


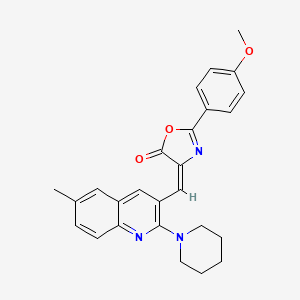
![N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7694891.png)


